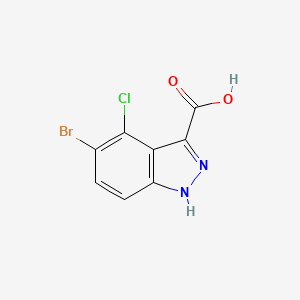
2,6-Bis(dodecyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
2,6-Bis(dodecyloxy)benzaldehyde contains a total of 88 bonds; 34 non-H bonds, 7 multiple bonds, 25 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
2,6-Bis(dodecyloxy)benzaldehyde has a molecular weight of 474.8 g/mol . It has a XLogP3-AA value of 12.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 25 rotatable bonds . Its exact mass and monoisotopic mass are 474.40729558 g/mol . Its topological polar surface area is 35.5 Ų . It has 34 heavy atoms .Applications De Recherche Scientifique
Polymer Synthesis : "2,6-Bis(dodecyloxy)benzaldehyde" has been used in the synthesis of soluble poly(arylenevinylene)s, which are characterized by their unique electrochemical and optical properties. These polymers show potential in applications like organic electronics and photonics (Saito et al., 1995).
Formation of Complex Molecular Structures : Research has shown that this compound can undergo reactions leading to the formation of intricate molecular structures like 2,3-dihydro-5h-1,4-benzodioxepin derivatives and macrocyclic compounds, demonstrating its utility in complex organic synthesis (Lucchesini et al., 1995).
Formation of Sterically Encumbered Systems : This compound plays a role in the synthesis of sterically encumbered systems for low-coordinate phosphorus centers, which are significant in the development of novel materials with unique chemical properties (Shah et al., 2000).
Optical and Electronic Materials : Its derivatives have been utilized in the creation of materials with significant optical and electronic properties, such as strong blue fluorescence in coordination polymers (Luo et al., 2003).
Microwave-assisted Polymerization : The compound is involved in microwave-assisted McMurry polymerization for creating polymers with unique fluorescent properties, applicable in materials science (Thomas et al., 2009).
Synthesis of Pyrazoline Carbothioamides : It has been used in the synthesis of new Pyrazoline Carbothioamides, demonstrating its utility in the creation of diverse heterocyclic compounds (Yahya & Roof, 2022).
Catalysis in Chemical Reactions : The compound has been shown to be useful in catalyzing various chemical reactions, including the deoxydehydration of polyols (Tran & Kilyanek, 2019).
Safety and Hazards
During handling of 2,6-Bis(dodecyloxy)benzaldehyde, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided . Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). Hazardous polymerization does not occur. There are no hazardous reactions under normal processing .
Propriétés
IUPAC Name |
2,6-didodecoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKGKFSBBAHMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)


![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)


![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
